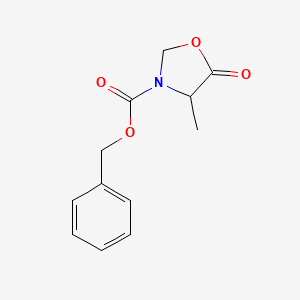

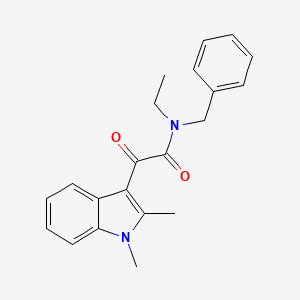

![molecular formula C15H16FN5O B2523425 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2176200-97-6](/img/structure/B2523425.png)

2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves complex chemical processes, as evidenced by the related compounds discussed in the provided papers. In paper , the synthesis of a fluorinated pyridine derivative is described, where a nucleophilic aromatic substitution is used to introduce fluorine-18. This process involves heating in DMSO or microwave activation, which suggests that the synthesis of the compound may also require controlled conditions and specific reagents to achieve the desired fluorination and subsequent ring closure.

Molecular Structure Analysis

The molecular structure of the compound likely features a fluoropyrimidine moiety, as indicated by the presence of 5-fluoropyrimidines in the studies of paper . The structure is expected to be complex, with multiple ring systems, including azetidine and pyridazinone rings. The presence of fluorine can significantly affect the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactions involving the compound are likely to be influenced by the fluoropyrimidine component. As seen in paper , 5-fluoropyrimidines are specific inhibitors of modification reactions at the 5 position of pyrimidines in nucleic acids. This suggests that the compound may also interact with nucleic acids or enzymes involved in nucleic acid metabolism, potentially leading to inhibition of certain biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural components, one can infer that the compound may exhibit high affinity for certain biological receptors, as is the case with the nicotinic ligand analog described in paper . The presence of fluorine could also affect the compound's lipophilicity, stability, and its ability to cross biological membranes, which are important factors in drug design and pharmacokinetics.

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structural foundation, including pyrimidinones and oxazinones fused with thiophene rings, have been synthesized demonstrating potent antimicrobial activities. These derivatives were prepared using various starting materials and have shown comparable antibacterial and antifungal activities to standard drugs like streptomycin and fusidic acid. The chemical modifications in these compounds, closely related to the specified chemical structure, suggest potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Anticancer Properties

Another significant application area for compounds structurally akin to 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is in the field of cancer research. Syntheses of triazolopyrimidines have revealed unique mechanisms of inhibiting tubulin polymerization, distinguishing them from other cancer treatment drugs. These compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin, offering a new approach to cancer therapy. The described mechanisms and synthesized compounds highlight the potential for developing novel anticancer drugs with unique targets (Zhang et al., 2007).

CNS Activity

Compounds related to the specified chemical structure have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involved creating Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, with some derivatives demonstrating significant antidepressant and nootropic activities. This suggests that modifications to the core structure could yield compounds with beneficial effects on the central nervous system, opening avenues for the development of new therapeutic agents in the field of neurology and psychiatry (Thomas et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeTYK2 and CDK2 , which play crucial roles in immune responses and cell cycle regulation, respectively.

Pharmacokinetics

A similar compound was reported to have a clearance rate of 114 mL/min/g and a half-life of 1216 minutes in liver microsomal assay studies . These properties can impact the bioavailability of the compound.

Result of Action

For example, a TYK2 inhibitor reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved inflammation symptoms . A CDK2 inhibitor significantly inhibited the growth of cell lines .

properties

IUPAC Name |

2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O/c16-12-5-17-9-18-15(12)20-6-10(7-20)8-21-14(22)4-11-2-1-3-13(11)19-21/h4-5,9-10H,1-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCQURNXLYZHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

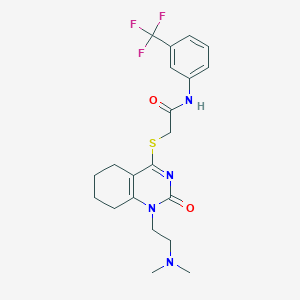

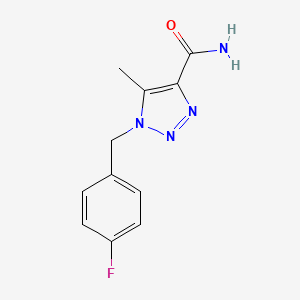

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)

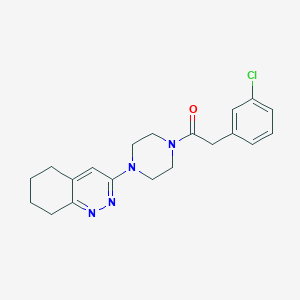

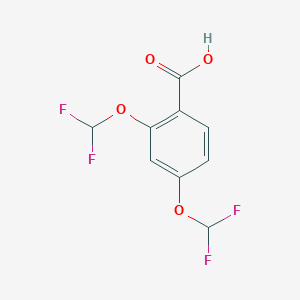

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)

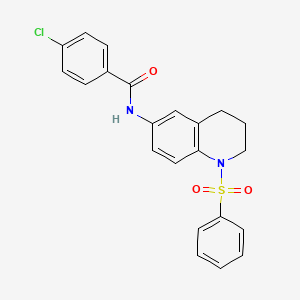

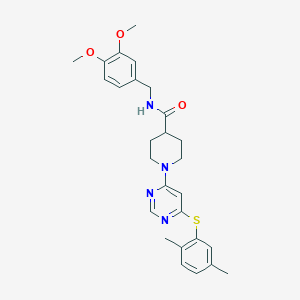

![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)

![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)

![2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide](/img/structure/B2523361.png)